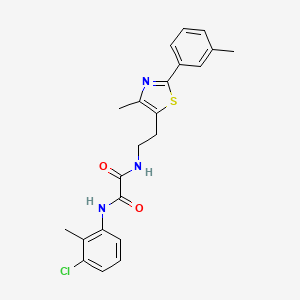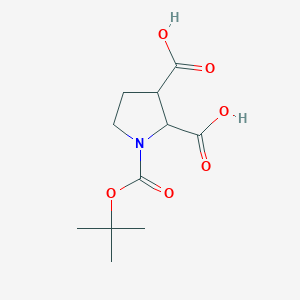
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide, also known as DMPTA, is a thiazole-based compound that has gained attention for its potential use in scientific research. DMPTA has shown promise in various applications, including as a fluorescent probe for imaging and as a potential therapeutic agent for cancer treatment.
Scientific Research Applications
Anticancer Activities
The synthesis and evaluation of thiazole acetamide derivatives have shown promising results in anticancer research. For example, compounds synthesized by reacting imidazole derivatives with thiazol-2-yl acetamide compounds exhibited significant anticancer activity against a variety of human tumor cell lines, particularly melanoma (Duran & Demirayak, 2012). Further, benzothiazole and benzoxazole derivatives synthesized via C-C coupling methodology have displayed notable biological activities, including urease inhibition, which, while primarily aimed at antibacterial applications, could potentially be harnessed in cancer research due to the role of enzymes in tumor growth and metastasis (Gull et al., 2016).
Antimicrobial Activities
Thiazole derivatives have been synthesized with the aim of developing new antimicrobial agents. The incorporation of various substituents has resulted in compounds with significant anti-bacterial and anti-fungal activities. For instance, novel thiazoles synthesized and evaluated against a range of bacterial and fungal strains have shown considerable efficacy, highlighting their potential as antimicrobial agents (Saravanan et al., 2010).
Optoelectronic Properties
Thiazole-based polythiophenes have been explored for their optoelectronic properties, offering potential applications in electronic devices. The synthesis of thiazole-containing monomers and their polymerization have led to materials with interesting optical and electronic characteristics, such as suitable optical band gaps for photovoltaic applications (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-4-7-15(8-5-13)26-12-19(23)22-20-21-17(11-27-20)16-10-14(24-2)6-9-18(16)25-3/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFNFGQZBWOADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride](/img/structure/B2723773.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methoxybenzamide](/img/structure/B2723775.png)
![N-isopropyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2723776.png)

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2723781.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide;hydrochloride](/img/structure/B2723784.png)
![8-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2723787.png)



![2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2723791.png)
